3-CHLORO-4-FLUORO-BENZAMIDINE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

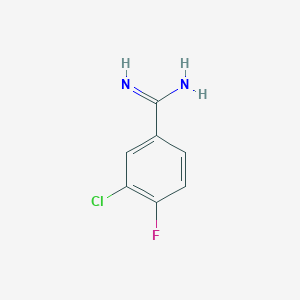

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-fluorobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFN2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKDVUSWMBGDNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=N)N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369629 | |

| Record name | 3-Chloro-4-fluorobenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

504404-34-6 | |

| Record name | 3-Chloro-4-fluorobenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Chloro-4-fluoro-benzamidine: A Key Building Block in Modern Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 3-chloro-4-fluoro-benzamidine, a pivotal chemical intermediate in the pharmaceutical and agrochemical sectors. We will explore its fundamental chemical and physical properties, spectroscopic profile, and detailed synthetic pathways. The narrative emphasizes the compound's reactivity and its strategic application in the synthesis of targeted therapeutic agents, including enzyme inhibitors. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering both foundational knowledge and practical, field-proven insights to leverage this versatile molecule in research and development programs.

Introduction: Strategic Importance in Medicinal Chemistry

This compound is a substituted aromatic amidine that has garnered significant attention as a versatile building block in organic synthesis. Its unique electronic and structural features, stemming from the presence of a chloro and a fluoro substituent on the benzene ring, impart enhanced reactivity and selectivity in various chemical transformations.[1] These substitutions are critical in medicinal chemistry, as halogens can modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity to biological targets.

The benzamidine moiety itself is a well-known pharmacophore that can mimic the guanidinium group of arginine, enabling it to interact with a wide range of biological targets such as serine proteases (e.g., thrombin) and other enzymes. The strategic placement of the chloro and fluoro groups on the phenyl ring allows for fine-tuning of the pKa of the amidine group and provides vectors for further molecular elaboration. Consequently, this compound serves as a key intermediate in the synthesis of a variety of pharmaceuticals, particularly in the development of drugs targeting specific enzymes and receptors for the treatment of inflammatory diseases and cancer.[1] This guide will provide a comprehensive overview of its properties, synthesis, and applications.

Molecular Structure and Physicochemical Properties

The utility of this compound in a laboratory and industrial setting is largely dictated by its structure and physicochemical characteristics. It is most commonly supplied and handled as its hydrochloride salt to enhance stability and improve solubility in aqueous and protic solvents, simplifying its use in various reaction media.[1]

Chemical Structure

The core structure consists of a benzene ring substituted with a chloro group at position 3, a fluoro group at position 4, and a carboximidamide (amidine) group at position 1.

Physicochemical Data

The key physicochemical properties of this compound and its hydrochloride salt are summarized in the table below. These parameters are crucial for designing synthetic protocols, purification strategies, and formulation studies.

| Property | Value | Source |

| IUPAC Name | 3-chloro-4-fluorobenzenecarboximidamide | - |

| CAS Number | 504404-34-6 (Free Base) | [2] |

| 477844-52-3 (Hydrochloride Salt) | [1][3] | |

| Molecular Formula | C₇H₆ClFN₂ (Free Base) | - |

| C₇H₇Cl₂FN₂ (Hydrochloride Salt) | [3] | |

| Molecular Weight | 172.59 g/mol (Free Base) | - |

| 209.05 g/mol (Hydrochloride Salt) | [1][3] | |

| Appearance | Off-white solid | [1] |

| Boiling Point (Predicted) | 251.1 ± 50.0 °C | [2] |

| Density (Predicted) | 1.41 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | 10.95 ± 0.50 | [2] |

Synthesis and Purification

The most common and industrially scalable synthesis of this compound originates from the readily available precursor, 3-chloro-4-fluorobenzonitrile.[4][5][6] The conversion of the nitrile functional group to an amidine is a well-established transformation in organic chemistry.

Synthetic Workflow

A typical synthetic route involves a two-step process: formation of an intermediate followed by its conversion to the final amidine. The Pinner reaction is a classic and reliable method, proceeding through an imidate intermediate. An alternative, often used in modern synthesis, involves the formation of an amidoxime followed by reduction.

Detailed Experimental Protocol: Synthesis via Pinner Reaction

This protocol describes a representative lab-scale synthesis starting from 3-chloro-4-fluorobenzonitrile.

Step 1: Formation of Ethyl 3-chloro-4-fluorobenzimidate hydrochloride

-

System Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with CaCl₂) is charged with anhydrous ethanol (1.5 eq).

-

Reagent Addition: Add 3-chloro-4-fluorobenzonitrile (1.0 eq, 15.56 g) to the ethanol.[4]

-

HCl Gas Introduction: Cool the mixture in an ice bath to 0 °C. Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic and a precipitate will begin to form. Continue the gas introduction until the solution is saturated and the nitrile peak is absent by TLC or GC analysis.

-

Isolation: Seal the flask and store it in a refrigerator overnight (or at 0 °C for 12-24 hours) to allow for complete precipitation of the imidate salt. Collect the white crystalline solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Step 2: Ammonolysis to this compound hydrochloride

-

System Setup: Suspend the dried ethyl 3-chloro-4-fluorobenzimidate hydrochloride (1.0 eq) in a solution of anhydrous ethanol saturated with ammonia.

-

Reaction: Stir the suspension at room temperature in a sealed pressure flask for 24-48 hours. Monitor the reaction progress by TLC.

-

Isolation and Purification: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia. The resulting crude solid is the hydrochloride salt of the desired product.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol, to yield pure this compound hydrochloride as an off-white solid.[1]

Reactivity and Applications in Drug Discovery

The chemical behavior of this compound is dominated by the nucleophilicity of the amidine group and the electrophilic nature of the substituted aromatic ring. This dual reactivity makes it a valuable synthon for constructing more complex molecules.

Core Reactivity

The unsubstituted -NH₂ group of the amidine can be readily acylated, alkylated, or used in cyclization reactions to form various nitrogen-containing heterocycles (e.g., pyrimidines, triazines), which are prevalent scaffolds in many approved drugs. The presence of the electron-withdrawing chloro and fluoro groups on the aromatic ring influences the reactivity and basicity of the amidine group and can also serve as a handle for cross-coupling reactions if needed, although this is less common.

Role as a Key Pharmaceutical Intermediate

This compound is a crucial component in the synthesis of targeted therapies. Its efficacy is highlighted by its role in designing compounds with potential anti-inflammatory and anti-cancer properties.[1] The amidine group often acts as a bioisostere for other functional groups, forming key hydrogen bond interactions within the active site of an enzyme or receptor.

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the integrity of this compound and ensure laboratory safety.

-

Storage: The compound, particularly as the hydrochloride salt, should be stored in a cool, dry, and well-ventilated area. Recommended storage temperatures are between 0-8 °C for short-term and -20 °C for long-term preservation.[1][3] Keep the container tightly sealed to prevent moisture absorption.

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, to avoid skin and eye contact.[3] Handle in a chemical fume hood to prevent inhalation of dust.

-

Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Waste should be collected and handled by a professional disposal service.[3]

Conclusion

This compound is a high-value chemical intermediate with significant applications in modern medicinal and agrochemical research. Its unique substitution pattern provides a powerful tool for chemists to modulate molecular properties and synthesize novel, biologically active compounds. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity is paramount for its effective utilization in the design and development of next-generation pharmaceuticals.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 504404-34-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 477844-52-3|this compound hydrochloride|this compound hydrochloride|-范德生物科技公司 [bio-fount.com]

- 4. 3-氯-4-氟苯甲腈 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Cas 117482-84-5,3-Chloro-4-fluorobenzonitrile | lookchem [lookchem.com]

- 6. chemimpex.com [chemimpex.com]

3-chloro-4-fluoro-benzamidine synthesis and purification methods

An In-depth Technical Guide to the Synthesis and Purification of 3-chloro-4-fluoro-benzamidine

Executive Summary

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive, field-proven methodology for the synthesis and purification of this compound. This valuable building block is a key intermediate in the development of novel therapeutic agents, particularly enzyme inhibitors, owing to its unique electronic and structural properties.[1] This document details the robust Pinner reaction for synthesis, starting from 3-chloro-4-fluorobenzonitrile, and outlines two primary methods for purification: direct recrystallization of the free base and crystallization of its hydrochloride salt. The causality behind critical experimental parameters is explained to ensure both high yield and purity, empowering researchers to confidently reproduce and adapt these protocols.

Introduction: Significance of this compound

This compound, typically handled as its more soluble hydrochloride salt, is a strategically important intermediate in medicinal chemistry and agrochemical research.[1][2] The benzamidine functional group is a well-known pharmacophore that acts as a reversible competitive inhibitor of serine proteases like trypsin.[3] The specific incorporation of chloro and fluoro substituents on the phenyl ring modifies the compound's pKa, lipophilicity, and metabolic stability, allowing for the fine-tuning of potency and selectivity in drug candidates.[1] Its application is prominent in the synthesis of inhibitors for enzymes and receptors implicated in inflammatory diseases and oncology.[1] A reliable and well-characterized synthetic and purification route is therefore essential for advancing research in these fields.

Section 1: Synthesis via the Pinner Reaction

The most practical and widely adopted method for converting benzonitriles to benzamidines is the Pinner reaction.[4] This acid-catalyzed process first converts the nitrile into a reactive intermediate, an imino ester salt (commonly called a Pinner salt), which is subsequently converted to the target amidine.[5][6]

Mechanistic Underpinnings

The Pinner reaction proceeds in two distinct stages:

-

Imino Ester Formation: The reaction is initiated by the protonation of the nitrile nitrogen by a strong acid, typically anhydrous hydrogen chloride (HCl). This activation dramatically increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by an alcohol (e.g., ethanol). The resulting intermediate is a stable salt known as an alkyl imidate hydrochloride, or Pinner salt.[7]

-

Ammonolysis: The isolated and dried Pinner salt is then treated with ammonia. The ammonia acts as a nucleophile, attacking the imino ester carbon and displacing the alkoxy group to form the final amidine product, typically as its hydrochloride salt.

Critical Parameters & Rationale

-

Anhydrous Conditions: The exclusion of water is paramount. Water can hydrolyze the Pinner salt intermediate to form an ester, a significant side product that reduces the overall yield of the desired amidine.[7][8]

-

Temperature Control: The formation of the Pinner salt is exothermic. Low temperatures (typically 0 °C) are crucial to prevent the thermodynamically unstable imidate hydrochloride from rearranging into an N-alkyl amide and alkyl chloride, another potential impurity.[5][8]

-

Reagent Stoichiometry: An excess of the alcohol is used as both a reagent and a solvent. Gaseous HCl is bubbled through the solution until saturation to drive the formation of the Pinner salt.

Detailed Experimental Protocol: Synthesis of this compound Hydrochloride

Starting Material: 3-Chloro-4-fluorobenzonitrile Reagents: Anhydrous Ethanol, Anhydrous Diethyl Ether, Anhydrous Hydrogen Chloride gas, Anhydrous Ammonia gas.

Step 1: Formation of Ethyl 3-chloro-4-fluoro-benzimidate Hydrochloride (Pinner Salt)

-

Equip a three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube extending below the surface of the eventual liquid level, and a drying tube filled with calcium chloride.

-

In an ice bath (0 °C), add 3-chloro-4-fluorobenzonitrile (1.0 eq) to anhydrous ethanol (approx. 5-10 mL per gram of nitrile).

-

Begin stirring and bubble dry hydrogen chloride gas through the cold solution. Continue the gas flow until the solution is saturated and a precipitate (the Pinner salt) begins to form. This may take 1-2 hours.

-

Seal the flask and allow it to stand in a cold environment (e.g., refrigerator at 4 °C) for 24-48 hours to ensure complete formation of the Pinner salt.

-

Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with anhydrous diethyl ether to remove any unreacted nitrile and excess HCl.

-

Dry the collected white solid (the Pinner salt) under vacuum to remove residual ether.

Step 2: Ammonolysis to this compound Hydrochloride

-

Suspend the dried Pinner salt in a fresh portion of anhydrous ethanol in a flask placed in an ice bath.

-

Bubble anhydrous ammonia gas through the stirred suspension. The reaction is typically complete when the solid Pinner salt has fully dissolved and a new precipitate, ammonium chloride, has formed.

-

Allow the mixture to stir for an additional 2-4 hours at room temperature.

-

Remove the ammonium chloride by-product by vacuum filtration.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound, which will be a mixture of the free base and its hydrochloride salt. This crude product can now be taken to the purification stage.

Synthesis Workflow Visualization

Caption: Workflow for the Pinner reaction synthesis of this compound.

Section 2: Purification and Isolation Strategies

Obtaining high-purity this compound is critical for its use in sensitive applications like drug discovery. The two most effective methods are recrystallization of the free base and purification via its hydrochloride salt.

Protocol A: Purification via Recrystallization of the Free Base

This method is suitable if the free base form of the amidine is desired. The key is selecting a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Basification (Optional): If the crude product is primarily the hydrochloride salt, dissolve it in a minimum amount of water and basify with a strong base (e.g., 2M NaOH) to a pH > 10. Extract the free base into an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude free base.

-

Solvent Selection: Perform a small-scale solvent screen. Potential solvents include toluene, ethyl acetate/heptane mixtures, or isopropanol.

-

Recrystallization: Dissolve the crude free base in a minimum amount of the chosen hot solvent.

-

Cooling & Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol B: Purification via Hydrochloride Salt Formation

This is often the preferred method as the hydrochloride salt typically has excellent crystalline properties and is the form used in many biological assays.[1]

-

Dissolution: Dissolve the crude amidine product from the synthesis step in a suitable anhydrous solvent. Anhydrous isopropanol or ethanol are good starting points.

-

Salt Formation: Slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution. Alternatively, add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol).

-

Precipitation: The this compound hydrochloride salt will precipitate out of the solution. Monitor for complete precipitation.

-

Isolation: Collect the white, crystalline solid by vacuum filtration.

-

Washing and Drying: Wash the collected salt with a small amount of cold anhydrous solvent (e.g., isopropanol) followed by anhydrous diethyl ether to facilitate drying. Dry the final product under vacuum.

Physical & Chemical Properties

| Property | Value | Source |

| Chemical Formula | C₇H₆ClFN₂·HCl | [1] |

| Molecular Weight | 209.05 g/mol | [1] |

| Appearance | Off-white solid | [1] |

| Purity (Typical) | ≥ 95% (HPLC) | [1] |

| Storage Conditions | 0-8 °C, under inert atmosphere | [1] |

Purification Workflow Visualization

Caption: Purification options for this compound.

Section 3: Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the chemical structure, showing the characteristic shifts for the aromatic protons and carbons, and confirming the presence of the amidine group.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, typically aiming for >95% for research applications.[1]

Conclusion

The synthesis of this compound is reliably achieved via the Pinner reaction of 3-chloro-4-fluorobenzonitrile. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is essential for maximizing yield and minimizing side products. Purification is effectively accomplished either by direct recrystallization of the free base or, more commonly, by the formation and crystallization of its highly stable hydrochloride salt. The detailed protocols and workflows provided in this guide offer a robust foundation for the successful production and purification of this important chemical intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Benzamidine - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Pinner reaction - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. Pinner Reaction | NROChemistry [nrochemistry.com]

- 8. jk-sci.com [jk-sci.com]

Unraveling the Enigmatic Mechanism of 3-chloro-4-fluoro-benzamidine: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive exploration of the putative mechanism of action of 3-chloro-4-fluoro-benzamidine within biological systems. In the absence of direct, dedicated studies on this specific molecule, we present a scientifically-grounded hypothesis based on the well-established pharmacology of the benzamidine scaffold. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the probable molecular interactions, cellular effects, and the experimental methodologies required to validate these hypotheses. We delve into the structure-activity relationships of halogenated benzamidines, propose a detailed inhibitory mechanism against serine proteases, and provide actionable protocols for its empirical validation.

Introduction: The Benzamidine Scaffold as a Privileged Motif in Enzyme Inhibition

Benzamidine and its derivatives are a cornerstone in the field of medicinal chemistry, primarily recognized as potent, reversible, competitive inhibitors of serine proteases.[1] These enzymes, characterized by a highly conserved catalytic triad featuring a key serine residue, play pivotal roles in a myriad of physiological and pathophysiological processes, including digestion, blood coagulation, inflammation, and apoptosis.[2] The dysregulation of serine protease activity is implicated in numerous diseases, making them attractive targets for therapeutic intervention.[3]

The inhibitory prowess of the benzamidine moiety stems from its structural mimicry of the guanidinium group of arginine, a common substrate for many serine proteases. This allows benzamidine to effectively bind to the S1 specificity pocket of these enzymes, a deep, negatively charged cleft that accommodates the side chain of the substrate.[4] By occupying this active site, benzamidine derivatives preclude the binding of the natural substrate, thereby competitively inhibiting enzymatic activity.[5]

The subject of this guide, this compound, is a halogenated derivative of this critical pharmacophore. While this specific molecule remains largely uncharacterized in peer-reviewed literature, its structural attributes suggest a compelling potential as a selective and potent serine protease inhibitor. The introduction of chloro and fluoro substituents is a common strategy in drug design to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[6][7] This guide will, therefore, extrapolate from the known pharmacology of related compounds to build a robust, testable hypothesis for the mechanism of action of this compound.

Structure-Activity Relationship (SAR) of Halogenated Benzamidines: A Rationale for Enhanced Potency and Selectivity

The substitution of hydrogen atoms with halogens on a pharmacophore can profoundly influence its biological activity.[8] In the context of benzamidine-based inhibitors, the introduction of chloro and fluoro groups at the 3 and 4 positions of the phenyl ring is predicted to modulate its inhibitory profile in several key ways:

-

Electronic Effects: The electron-withdrawing nature of chlorine and fluorine can alter the pKa of the amidine group, potentially influencing the strength of the ionic interactions with the negatively charged aspartate residue at the bottom of the S1 pocket of many serine proteases.[9]

-

Hydrophobicity and Lipophilicity: Halogenation generally increases the lipophilicity of a molecule. This can enhance membrane permeability and may also lead to favorable hydrophobic interactions within the enzyme's active site, potentially increasing binding affinity.[6][9]

-

Conformational Rigidity: The presence of substituents can restrict the rotational freedom of the phenyl ring, pre-organizing the molecule into a conformation that is more favorable for binding and reducing the entropic penalty upon complex formation.

-

Metabolic Stability: The C-F and C-Cl bonds are significantly stronger than the C-H bond, making the molecule less susceptible to metabolic degradation by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile.

Studies on various substituted benzamidines have shown that the nature and position of the substituent group significantly impact their inhibitory activity and selectivity against different serine proteases like trypsin, thrombin, and plasmin.[9] For instance, the binding of benzamidines to plasmin and C1s is influenced by both electron-donating properties and hydrophobicity of the substituent, whereas thrombin-benzamidine interactions are primarily affected by hydrophobicity.[9] This underscores the potential for this compound to exhibit a unique and potentially selective inhibitory profile.

Proposed Mechanism of Action: Competitive Inhibition of Serine Proteases

Based on the foundational knowledge of the benzamidine pharmacophore, we propose that This compound acts as a reversible, competitive inhibitor of trypsin-like serine proteases.

The core of this mechanism involves the high-affinity binding of the molecule to the S1 specificity pocket of the target protease. The positively charged amidinium group is expected to form a strong salt bridge with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) at the base of the S1 pocket. The halogenated phenyl ring would then occupy the remainder of the pocket, with the chloro and fluoro substituents potentially forming specific interactions with hydrophobic or polar residues lining the cavity.

Figure 1: Proposed binding of this compound to a serine protease active site.

This binding event physically occludes the active site, preventing the natural substrate from binding and subsequent catalysis by the Ser195 nucleophile. The reversibility of this inhibition means that the inhibitor can associate and dissociate from the enzyme, and its potency is typically quantified by the inhibition constant (Ki).

Experimental Validation of the Proposed Mechanism

A rigorous, multi-faceted experimental approach is required to validate the hypothesized mechanism of action for this compound. The following section details the essential experimental protocols.

Enzyme Inhibition Kinetics

The primary step is to determine if this compound inhibits the activity of a panel of serine proteases and to characterize the nature of this inhibition.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound against target serine proteases (e.g., trypsin, thrombin, plasmin).

Methodology: Spectrophotometric Inhibition Assay

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0).

-

Prepare a stock solution of the target serine protease in assay buffer.

-

Prepare a stock solution of a chromogenic substrate for the target protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin).

-

-

Assay Procedure:

-

In a 96-well microplate, add increasing concentrations of this compound. Include a vehicle control (DMSO).

-

Add a fixed concentration of the serine protease to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the chromogenic substrate.

-

Monitor the increase in absorbance over time at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (rates) for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

To determine the Ki and the mode of inhibition (competitive, non-competitive, or uncompetitive), perform the assay with varying concentrations of both the inhibitor and the substrate.

-

Analyze the data using Lineweaver-Burk or Dixon plots. For competitive inhibition, the Ki can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant.[5]

-

| Inhibitor | Target Enzyme | IC50 (µM) | Ki (µM) | Mode of Inhibition |

| Benzamidine | Trypsin | - | 35[10] | Competitive |

| Benzamidine | Plasmin | - | 350[10] | Competitive |

| Benzamidine | Thrombin | - | 220[10] | Competitive |

| 4-aminobenzamidine | hK1 | - | 146[5] | Competitive |

| This compound | Trypsin | Hypothetical | Hypothetical | Hypothesized Competitive |

| Table 1: Example inhibition data for benzamidine derivatives against various serine proteases. The data for this compound is hypothetical and requires experimental determination. |

Biophysical Characterization of Binding

Isothermal Titration Calorimetry (ITC) provides a direct measurement of the binding affinity and thermodynamics of the interaction between the inhibitor and the enzyme.

Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between this compound and the target protease.

Methodology: Isothermal Titration Calorimetry (ITC)

-

Sample Preparation:

-

Prepare solutions of the target protease and this compound in the same assay buffer, ensuring precise concentration determination.

-

Degas both solutions to prevent air bubbles.

-

-

ITC Experiment:

-

Load the protease solution into the sample cell of the ITC instrument and the inhibitor solution into the injection syringe.

-

Perform a series of small, sequential injections of the inhibitor into the protease solution while monitoring the heat change.

-

A control experiment involving injection of the inhibitor into the buffer alone should be performed to account for the heat of dilution.

-

-

Data Analysis:

-

Integrate the heat change peaks and subtract the heat of dilution.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters (Kd, n, ΔH, ΔS). A recently developed ITC experiment where substrate and inhibitor are premixed in the injection syringe can yield a complete kinetic characterization in a single experiment.[11]

-

Structural Elucidation of the Binding Mode

X-ray crystallography is the gold standard for visualizing the precise interactions between an inhibitor and its target enzyme at an atomic level.

Objective: To solve the crystal structure of the target serine protease in complex with this compound.

Methodology: X-ray Crystallography

-

Crystallization:

-

Co-crystallize the purified target protease with an excess of this compound. This is typically done using vapor diffusion (hanging or sitting drop) methods, screening a wide range of crystallization conditions (precipitants, pH, temperature).

-

Alternatively, crystals of the apo-enzyme can be grown and then soaked in a solution containing the inhibitor.

-

-

Data Collection:

-

Structure Determination and Refinement:

-

Analysis:

-

Analyze the final structure to identify the specific hydrogen bonds, ionic interactions, and hydrophobic contacts between this compound and the amino acid residues of the active site. This will provide definitive proof of the binding mode.

-

Figure 2: Experimental workflow for the validation of the proposed mechanism of action.

Cellular Target Engagement and Activity

To assess the effect of the inhibitor in a more biologically relevant context, cell-based assays are essential.

Objective: To determine if this compound can inhibit serine protease activity within living cells.

Methodology: Fluorescent Labeled Inhibitors of Serine Protease (FLISP) Assay

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., a cancer cell line known to overexpress a target serine protease).

-

Treat the cells with varying concentrations of this compound for a specified period.

-

-

FLISP Staining:

-

Analysis:

-

Analyze the cells using flow cytometry or fluorescence microscopy.[18]

-

A dose-dependent decrease in fluorescence in the treated cells compared to the untreated controls would indicate that this compound is actively inhibiting the target serine protease within the cellular environment.

-

Conclusion and Future Directions

While direct experimental data on this compound is currently lacking, a robust and testable hypothesis for its mechanism of action can be formulated based on the extensive knowledge of the benzamidine scaffold. We propose that this compound acts as a competitive inhibitor of serine proteases, with its halogen substituents fine-tuning its potency and selectivity. The experimental workflows detailed in this guide provide a clear roadmap for the empirical validation of this hypothesis.

Successful validation would position this compound as a valuable tool for chemical biology and a potential starting point for the development of novel therapeutics targeting diseases driven by aberrant serine protease activity. Future work should focus on screening this compound against a broad panel of proteases to establish its selectivity profile and on conducting in vivo studies to assess its pharmacokinetic properties and therapeutic efficacy.

References

- 1. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Review of serine protease inhibitors: Development and applications | Semantic Scholar [semanticscholar.org]

- 3. "Design, Synthesis, And Evaluation Of A Novel Serine Protease Inhibitor" by Ian M. Paquette [dune.une.edu]

- 4. scielo.br [scielo.br]

- 5. Linear competitive inhibition of human tissue kallikrein by 4-aminobenzamidine and benzamidine and linear mixed inhibition by 4-nitroaniline and aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eurochlor.org [eurochlor.org]

- 7. researchgate.net [researchgate.net]

- 8. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 9. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rcsb.org [rcsb.org]

- 13. rcsb.org [rcsb.org]

- 14. Crystallization and preliminary X-ray crystallographic studies of benzamidine-inhibited trypsin from the North Atlantic salmon (Salmo salar) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 17. antibodiesinc.com [antibodiesinc.com]

- 18. SR101-Phe-CMK Serine Protease Assay Kit (NBP2-31125): Novus Biologicals [novusbio.com]

Spectroscopic Characterization of 3-chloro-4-fluoro-benzamidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

3-chloro-4-fluoro-benzamidine is a substituted aromatic organic compound with significant potential in medicinal chemistry and pharmaceutical development.[1] As with any compound intended for therapeutic applications, rigorous structural confirmation and purity assessment are paramount. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct experimental data for this specific molecule is not widely published, this guide will leverage data from structurally similar compounds and fundamental spectroscopic principles to provide a robust predictive analysis. This approach allows researchers to establish a reliable baseline for the characterization of newly synthesized this compound.

The benzamidine moiety is a common feature in various biologically active molecules, often serving as a key structural motif for enzyme inhibitors.[2][3][4] The presence of halogen substituents, specifically chlorine and fluorine, on the phenyl ring can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, making this compound a compound of interest for drug design and discovery.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the structure of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring NMR spectra for a novel benzamidine derivative would be as follows:

-

Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the clear observation of exchangeable protons (e.g., -NH₂).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

-

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups, although only aromatic CH and quaternary carbons are expected in the core structure of this compound.

-

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the phenyl ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the amidine group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | ~ 7.8 - 8.0 | d | J(H,H) ≈ 2 |

| H-5 | ~ 7.6 - 7.8 | dd | J(H,H) ≈ 8, J(H,F) ≈ 5 |

| H-6 | ~ 7.3 - 7.5 | t | J(H,H) ≈ 8 |

| -NH₂ / =NH | ~ 8.5 - 9.5 | br s | - |

Note: Chemical shifts are referenced to TMS (Tetramethylsilane). The signals for the amine and imine protons are expected to be broad and may exchange with deuterium in the presence of D₂O.

The predicted chemical shifts are based on the analysis of similar compounds such as 3-chloro-4-fluorobenzaldehyde and other benzamidine derivatives.[3][5][6] The proton at position 2 (H-2) is expected to be the most deshielded due to its proximity to the electron-withdrawing amidine group and the chlorine atom.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton. The chemical shifts will be influenced by the electronegativity of the attached atoms and resonance effects.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=N (amidine) | ~ 165 - 170 |

| C-4 (C-F) | ~ 155 - 160 (d, J(C,F) ≈ 250 Hz) |

| C-3 (C-Cl) | ~ 130 - 135 |

| Aromatic C-H | ~ 115 - 130 |

| Quaternary Aromatic C | ~ 125 - 140 |

Note: The carbon attached to the fluorine atom will appear as a doublet due to C-F coupling.

The predicted chemical shifts are based on data from related compounds such as 3-chloro-4-fluorobenzylamine and general values for substituted benzenes.[7][8]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=N, and C-halogen bonds, as well as aromatic C-H and C=C vibrations.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The IR spectrum can be obtained using either a KBr (potassium bromide) pellet or Attenuated Total Reflectance (ATR).

-

KBr Pellet: Grind a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine) | 3300 - 3500 | Medium, broad |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| C=N stretch (amidine) | 1640 - 1680 | Strong |

| Aromatic C=C stretch | 1450 - 1600 | Medium to strong |

| C-F stretch | 1100 - 1250 | Strong |

| C-Cl stretch | 700 - 850 | Strong |

These predictions are based on established IR correlation tables and data from similar compounds like 3-chloro-4-fluorothiobenzamide and 3,4-difluorobenzamide.[9][10][11] The presence of a strong band in the 1640-1680 cm⁻¹ region is a key indicator of the C=N bond of the amidine group.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Ionization Method: Electrospray ionization (ESI) is a suitable method for benzamidines as it is a soft ionization technique that typically produces a prominent protonated molecular ion [M+H]⁺. Electron ionization (EI) can also be used, which will likely lead to more extensive fragmentation.

-

Instrumentation: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended for accurate mass determination, which can confirm the elemental composition.

-

Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.

Predicted Mass Spectrum

-

Molecular Ion: The molecular weight of this compound (C₇H₆ClFN₂) is approximately 172.59 g/mol . In ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 173. The presence of the chlorine isotope (³⁷Cl) will result in an [M+2+H]⁺ peak at m/z 175 with an intensity of approximately one-third of the [M+H]⁺ peak.

-

Fragmentation Pattern: The fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for aromatic compounds include the loss of small neutral molecules or radicals.[12][13][14][15]

Caption: Predicted fragmentation pathway for this compound.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By leveraging data from structurally related compounds and fundamental principles, we have established a detailed predictive analysis for its NMR, IR, and Mass spectra. This information serves as a valuable resource for researchers in the synthesis and characterization of this and other novel benzamidine derivatives. The experimental protocols outlined provide a framework for obtaining high-quality data for structural verification. As with any new compound, the ultimate confirmation will rely on the careful acquisition and interpretation of experimental data, which can be compared against the predictive data presented herein.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.monash.edu [research.monash.edu]

- 5. 3-Chloro-4-fluorobenzaldehyde | C7H4ClFO | CID 593866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Chloro-4-fluorobenzaldehyde(34328-61-5) 1H NMR [m.chemicalbook.com]

- 7. 3-Chloro-4-fluorobenzylamine | C7H7ClFN | CID 144539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Chloro-4-fluorobenzene(352-33-0) 13C NMR spectrum [chemicalbook.com]

- 9. IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N’(4-Fluoro) Phenyl Benzamidine Hydrochloride – Material Science Research India [materialsciencejournal.org]

- 10. Benzamide, 3,4-fluoro- [webbook.nist.gov]

- 11. 3-Chloro-4-fluorothiobenzamide [webbook.nist.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. scienceready.com.au [scienceready.com.au]

- 14. youtube.com [youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

Navigating the Bioactive Landscape of 3-Chloro-4-fluoro-benzamidine: A Technical Guide for Researchers

An In-depth Exploration of a Versatile Chemical Moiety in Drug Discovery and Enzyme Inhibition

Introduction: The Significance of the Benzamidine Scaffold

In the intricate world of medicinal chemistry and drug development, the benzamidine scaffold stands as a cornerstone for the design of targeted therapeutics. Its inherent ability to mimic the side chain of arginine, a key amino acid in many enzyme active sites, has rendered it a privileged structure in the development of enzyme inhibitors. 3-Chloro-4-fluoro-benzamidine, a halogenated derivative, represents a key synthetic intermediate leveraged in the creation of more complex bioactive molecules.[1] While specific, direct biological targets of this compound are not extensively documented in publicly available literature, its structural features strongly suggest its primary mode of action is as an inhibitor of a critical class of enzymes: the serine proteases.

This technical guide will provide an in-depth analysis of the known biological targets of the broader benzamidine class of compounds, offering a predictive framework for the likely targets of this compound. Furthermore, we will delve into the mechanistic underpinnings of this inhibition and provide detailed, field-proven experimental protocols for researchers to validate these interactions in their own laboratories. The insights and methodologies presented herein are designed to empower researchers, scientists, and drug development professionals to effectively harness the potential of this and related compounds.

Part 1: The Primary Biological Targets: Serine Proteases

The benzamidine moiety is a well-established reversible, competitive inhibitor of trypsin-like serine proteases. These enzymes play crucial roles in a vast array of physiological processes, including digestion, blood coagulation, and immunity, making them significant targets for therapeutic intervention. The positively charged amidinium group of benzamidine forms strong ionic interactions with the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of these enzymes, a pocket that normally accommodates the side chain of arginine or lysine residues of the natural substrate.

Key Predicted Serine Protease Targets:

-

Trypsin: A digestive enzyme that serves as a classic model for studying serine protease inhibition. Benzamidine is a well-characterized inhibitor of trypsin.

-

Thrombin: A central enzyme in the blood coagulation cascade. Inhibition of thrombin is a key strategy for the development of anticoagulant drugs. The interaction of benzamidines with thrombin is primarily influenced by the hydrophobicity of the substituent.

-

Plasmin: The primary enzyme responsible for the breakdown of fibrin blood clots. Benzamidine and its derivatives are known inhibitors of plasmin.

-

Complement C1s: A serine protease involved in the classical pathway of the complement system, a part of the innate immune system. The binding of benzamidines to C1s is affected by both electron donation from the substituent and its hydrophobicity.

Mechanism of Action: Competitive Inhibition

Benzamidine and its derivatives act as competitive inhibitors, meaning they bind to the active site of the enzyme and prevent the binding of the natural substrate. This interaction is reversible, and the inhibitor can dissociate from the enzyme, allowing the enzyme to regain its activity if the inhibitor concentration is lowered.

The core interaction involves the positively charged amidinium group of the benzamidine forming a salt bridge with the negatively charged aspartate residue in the S1 pocket of the enzyme. Additional hydrophobic and van der Waals interactions between the benzene ring of the benzamidine and the amino acid residues lining the active site pocket contribute to the overall binding affinity.

Part 2: Experimental Validation of Biological Targets

To empirically determine and characterize the biological targets of this compound, a series of well-established biochemical and biophysical assays can be employed. The following section provides a detailed, step-by-step protocol for a foundational enzyme inhibition assay.

In Vitro Serine Protease Inhibition Assay

This protocol describes a general method for determining the inhibitory potency (IC50) of this compound against a model serine protease, such as trypsin. This assay can be adapted for other serine proteases by selecting the appropriate enzyme, substrate, and buffer conditions.

Materials:

-

Trypsin (e.g., from bovine pancreas)

-

Nα-Benzoyl-L-arginine ethyl ester (BAEE) or other suitable chromogenic or fluorogenic substrate

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0, containing 20 mM CaCl2)

-

This compound hydrochloride

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Experimental Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl).

-

Prepare a stock solution of the substrate BAEE in the Tris-HCl assay buffer.

-

Prepare a stock solution of this compound hydrochloride in DMSO (e.g., 10 mM). Create a dilution series of the inhibitor in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add 20 µL of the various inhibitor concentrations (or buffer for the control).

-

Add 160 µL of the assay buffer to each well.

-

Add 10 µL of the trypsin solution to each well to initiate the pre-incubation. Mix gently and incubate for 15 minutes at room temperature.

-

Initiate the enzymatic reaction by adding 10 µL of the BAEE substrate solution to each well.

-

Immediately place the microplate in a plate reader and measure the change in absorbance at the appropriate wavelength (e.g., 253 nm for BAEE) over time (e.g., every 30 seconds for 5-10 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

-

Self-Validation and Controls:

-

Positive Control: Include a known inhibitor of the target enzyme (e.g., benzamidine) to validate the assay setup.

-

Negative Control: Wells containing the enzyme and substrate without the inhibitor to determine the maximum enzyme activity.

-

Blank: Wells containing all components except the enzyme to correct for any non-enzymatic substrate hydrolysis.

Part 3: Quantitative Data and Visualization

While specific quantitative data for this compound is not available, the following table provides representative inhibition constants (Ki) for the parent compound, benzamidine, against key serine proteases to serve as a benchmark.

| Enzyme | Inhibition Constant (Ki) of Benzamidine |

| Trypsin | ~18 µM |

| Thrombin | ~260 µM |

| Plasmin | ~35 µM |

Note: These values are approximate and can vary depending on the experimental conditions.

Visualizing the Inhibition Mechanism

The following diagrams illustrate the key concepts discussed in this guide.

References

Review of existing literature on 3-chloro-4-fluoro-benzamidine

An In-depth Technical Guide to 3-Chloro-4-fluoro-benzamidine: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile building block in modern medicinal and agrochemical research. We will delve into its synthesis, with a focus on the underlying chemical principles, explore its physicochemical properties, and review the existing literature on its applications, particularly in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their work.

Introduction: The Strategic Importance of this compound

This compound is a halogenated aromatic amidine that has garnered significant interest as a key intermediate in the synthesis of complex organic molecules.[1] The presence of both chloro and fluoro substituents on the benzene ring imparts unique electronic properties that enhance its reactivity and selectivity in various chemical transformations.[1] This makes it a valuable scaffold for the development of targeted therapeutic agents, particularly enzyme inhibitors, with potential applications in treating inflammatory diseases and cancer.[1] Furthermore, its utility extends to the agrochemical sector, where it is explored for the creation of new pesticides and herbicides.[2][3]

This guide will provide a detailed examination of the synthesis of this compound, with a particular focus on the widely used Pinner reaction. We will also explore its chemical reactivity, biological significance, and provide detailed experimental protocols for its synthesis and the preparation of its derivatives.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in research and development. The compound is most commonly available as its hydrochloride salt, which enhances its solubility and stability, making it more convenient for laboratory handling.[1]

| Property | Value | Reference(s) |

| Chemical Name | This compound hydrochloride | [1] |

| CAS Number | 477844-52-3 | [1][4] |

| Molecular Formula | C₇H₆ClFN₂·HCl | [1][4] |

| Molecular Weight | 209.05 g/mol | [1][4] |

| Appearance | Off-white solid | [1] |

| Purity | ≥ 95% (HPLC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Synthesis of this compound via the Pinner Reaction

The most practical and widely employed method for the synthesis of benzamidines is the Pinner reaction.[5][6] This reaction provides a reliable route to this compound from its corresponding nitrile, 3-chloro-4-fluorobenzonitrile. The reaction proceeds in two main stages: the formation of an imino ester salt (a Pinner salt), followed by treatment with ammonia to yield the desired amidine.[6][7][8]

The Causality Behind the Pinner Reaction

The Pinner reaction is an acid-catalyzed process.[6][9] The initial step involves the protonation of the nitrile nitrogen by a strong acid, typically anhydrous hydrogen chloride, which activates the nitrile carbon towards nucleophilic attack by an alcohol. This results in the formation of a thermodynamically unstable imino ester salt, also known as a Pinner salt.[6][9] It is crucial to maintain low temperatures during this stage to prevent the rearrangement of the imino ester into an amide or its decomposition into an amide and an alkyl chloride.[6][9] The subsequent addition of ammonia or an amine leads to the displacement of the alkoxy group from the imino ester to form the more stable amidine.[6][7]

Experimental Workflow: A Conceptual Overview

The following diagram illustrates the general workflow for the synthesis of this compound using the Pinner reaction.

Caption: Synthesis workflow for this compound via the Pinner reaction.

Detailed Experimental Protocol

This protocol is a representative procedure based on the principles of the Pinner reaction.[5][7]

Materials:

-

3-Chloro-4-fluorobenzonitrile

-

Anhydrous ethanol

-

Anhydrous diethyl ether

-

Hydrogen chloride gas

-

Ammonia gas

-

Round-bottom flask

-

Gas inlet tube

-

Drying tube (e.g., with calcium chloride)

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Pinner Salt Formation:

-

Dissolve 3-chloro-4-fluorobenzonitrile in an excess of anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

-

Cool the mixture in an ice bath to 0°C.

-

Bubble anhydrous hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature at or below 0°C.

-

Continue bubbling HCl gas until the solution is saturated.

-

Seal the flask and allow it to stand at a low temperature (e.g., 0-4°C) for an extended period (e.g., 24-48 hours) to ensure complete formation of the Pinner salt. The Pinner salt may precipitate as a white solid.

-

-

Amidine Formation:

-

After the formation of the Pinner salt, cool the reaction mixture again in an ice bath.

-

Bubble anhydrous ammonia gas through the stirred suspension until the solution is basic. Alternatively, a solution of ammonia in ethanol can be added.

-

Allow the reaction mixture to stir at room temperature for several hours (e.g., 10-12 hours).

-

-

Workup and Purification:

-

Filter the reaction mixture to collect the solid product, which is a mixture of the desired product and ammonium chloride.

-

Wash the solid with cold anhydrous diethyl ether to remove any unreacted starting material and byproducts.

-

The crude this compound hydrochloride can be purified by recrystallization from a suitable solvent, such as n-butanol.[5]

-

Dry the purified product under vacuum.

-

Chemical Reactivity and Synthesis of Derivatives

The benzamidine moiety in this compound is a versatile functional group that can participate in various chemical reactions, making it an excellent starting point for the synthesis of a diverse range of heterocyclic compounds. The electron-withdrawing nature of the chlorine and fluorine atoms on the aromatic ring can influence the reactivity of the benzamidine group.

Several studies have demonstrated the use of benzamidine derivatives in the synthesis of biologically active molecules, such as oxadiazoles and triazoles.[10] For example, 2-(4-carbamimidoylphenoxy)acetohydrazide, a benzamidine derivative, can be condensed with various aromatic acids to form 1,3,4-oxadiazole derivatives or treated with carbon disulfide followed by hydrazination and a Schiff reaction to yield 1,2,4-triazole derivatives.[10] These synthetic strategies highlight the potential of this compound as a scaffold for combinatorial chemistry and the generation of compound libraries for drug screening.

Biological and Pharmacological Significance

The primary interest in this compound within the pharmaceutical industry stems from its role as a precursor to potent enzyme inhibitors.[1] The benzamidine group is a well-known pharmacophore that can mimic the side chain of arginine and interact with the active sites of various proteases.

As an Enzyme Inhibitor Precursor

Benzamidine and its derivatives have been shown to inhibit proteases such as gingipains, which are major virulence factors produced by the bacterium Porphyromonas gingivalis, a key pathogen in periodontal disease.[10] The development of inhibitors for such enzymes is a promising therapeutic strategy. The unique substitution pattern of this compound can be exploited to fine-tune the binding affinity and selectivity of these inhibitors for their target enzymes.

Potential Therapeutic Applications

The derivatives of this compound have been investigated for a range of therapeutic applications:

-

Antibacterial Agents: As mentioned, benzamidine derivatives have shown significant inhibitory potential against bacteria that cause periodontal disease.[10] Semicarbazone derivatives of 3-chloro-4-fluorophenyl compounds have also demonstrated antimicrobial activity.[11]

-

Anticancer Agents: The core structure is utilized in the design of compounds with potential anti-cancer properties, likely through the inhibition of cancer-related enzymes.[1][3]

-

Anti-inflammatory Agents: The development of anti-inflammatory therapies is another area where this compound shows promise.[1][3]

The following diagram illustrates the conceptual role of a this compound-based inhibitor in blocking an enzyme's active site.

Caption: Conceptual diagram of enzyme inhibition by a this compound derivative.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound hydrochloride.

-

Personal Protective Equipment (PPE): Wear protective glasses, gloves, and a lab coat to avoid contact with skin and eyes.[4]

-

Handling: Avoid creating dust. If working with the solid, use a fume hood. If toxic or irritating substances are generated during a reaction, the experiment should be conducted in a glove box.[4]

-

Storage: Store in a cool, dry, and well-ventilated area at the recommended temperature of 0-8°C.[1]

-

Waste Disposal: Dispose of chemical waste according to institutional and local regulations. Waste should be segregated and handled by a professional disposal company to prevent environmental contamination.[4]

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in the fields of medicinal chemistry and agrochemical science. Its straightforward synthesis via the Pinner reaction and the reactivity of its benzamidine moiety make it an attractive starting material for the creation of diverse molecular libraries. The existing literature strongly supports its potential as a scaffold for the development of potent and selective enzyme inhibitors with applications in antibacterial, anticancer, and anti-inflammatory therapies.

Future research will likely focus on the synthesis of novel derivatives of this compound and the systematic evaluation of their biological activities. High-throughput screening of these compound libraries against a wide range of biological targets could lead to the discovery of new drug candidates. Furthermore, a deeper understanding of the structure-activity relationships of these derivatives will be crucial for the rational design of next-generation therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 477844-52-3|this compound hydrochloride|this compound hydrochloride|-范德生物科技公司 [bio-fount.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Pinner reaction - Wikipedia [en.wikipedia.org]

- 7. Pinner Reaction | NROChemistry [nrochemistry.com]

- 8. synarchive.com [synarchive.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Therapeutic Potential of 3-Chloro-4-Fluoro-Benzamidine: A Scaffold for Next-Generation Enzyme Inhibitors

This document provides a comprehensive technical overview for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-chloro-4-fluoro-benzamidine as a foundational scaffold for designing novel therapeutic agents. While not a therapeutic agent in itself, its unique chemical architecture makes it a valuable starting point for developing potent and selective inhibitors for key biological targets. This guide will elucidate the rationale behind its use, propose strategic research workflows, and provide detailed experimental protocols for its evaluation.

Introduction: The Strategic Value of the Benzamidine Scaffold

Benzamidine and its derivatives have long been recognized for their significant biological activities, primarily as competitive inhibitors of serine proteases such as trypsin, thrombin, and plasmin.[1] The core benzamidine moiety acts as a strong mimic of the guanidinium group of arginine, allowing it to bind effectively to the S1 pocket of these enzymes. The true potential, however, lies in the chemical space that can be explored by modifying the benzene ring.

The subject of this guide, this compound, is a halogenated derivative that offers distinct advantages for drug design:

-

Modulated Reactivity and Selectivity: The presence of chloro and fluoro substituents on the benzene ring alters the electronic properties of the molecule, influencing its binding affinity and selectivity for specific biological targets.[2]

-

Improved Pharmacokinetic Properties: Halogenation is a common strategy in medicinal chemistry to enhance metabolic stability and membrane permeability, critical factors for drug efficacy.

-

Versatile Synthetic Intermediate: It serves as a key building block in the synthesis of more complex molecules, enabling the creation of diverse chemical libraries for screening.[2][3]

This guide will focus on leveraging these properties to explore its potential in oncology, inflammation, and infectious diseases.

Caption: Structural relationship of the specific derivative to the core scaffold.

Proposed Therapeutic Arenas and Research Workflow

Based on the known activities of benzamidine derivatives, this compound is a promising starting point for developing inhibitors in several key disease areas.[1][2] A structured, multi-stage research program is the most effective approach to unlock this potential.

Caption: A phased research workflow for evaluating novel derivatives.

Phase 1: Synthesis of a Focused Derivative Library

The initial step is to use this compound as a core to synthesize a library of diverse compounds. The Pinner reaction, which converts a nitrile to an imino ether hydrochloride that is then treated with ammonia, is a classic and effective method for creating the benzamidine moiety itself.[1] For derivatization, one can start with the precursor, 3-chloro-4-fluoro-benzonitrile, and build more complex structures before forming the final amidine group.

Experimental Protocol: Generalized Synthesis of a Novel Benzamidine Derivative

This protocol describes a general two-step process starting from a precursor molecule that will be coupled to the 3-chloro-4-fluoro-benzoyl moiety.

Step A: Amide Coupling

-

Reactant Preparation: Dissolve 1.0 equivalent of 3-chloro-4-fluorobenzoic acid in a suitable aprotic solvent (e.g., Dichloromethane, DMF).

-

Activation: Add 1.1 equivalents of a coupling agent (e.g., HATU, HBTU) and 1.5 equivalents of a non-nucleophilic base (e.g., DIPEA). Stir for 15 minutes at room temperature to form the activated ester.

-

Coupling: Add 1.0 equivalent of the desired amine-containing molecule (e.g., an amino acid ester, a heterocyclic amine) to the reaction mixture.

-

Reaction: Allow the reaction to proceed at room temperature for 4-12 hours, monitoring progress by TLC or LC-MS.

-

Work-up: Upon completion, wash the reaction mixture with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting benzamide derivative using column chromatography on silica gel.

Step B: Conversion to Benzamidine (Conceptual)

-

This step is more complex and often involves multi-step synthesis starting from the corresponding benzonitrile. A common route involves the conversion of the nitrile to a thioamide, followed by S-alkylation and reaction with ammonia. For the purposes of this guide, we will focus on screening the more readily synthesized benzamide derivatives, which themselves have significant biological potential.[4][5]

Phase 2: High-Throughput In Vitro Screening

The synthesized library should be screened against a panel of assays relevant to the target therapeutic areas.

A. Oncology Applications

-

Rationale: Benzamidine derivatives can be designed to inhibit proteases involved in tumor invasion and metastasis (e.g., uPA, matriptase) or other enzymes critical for cancer cell survival.[2]

-

Primary Assay: Cell Viability (MTT Assay)

Protocol: MTT Assay for Cytotoxicity Screening

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Add the compounds to the wells, including a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04M HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.

Table 1: Hypothetical Screening Data for Oncology (IC₅₀ in µM)

| Compound ID | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |

|---|---|---|---|

| CFB-001 | 15.2 | 25.8 | 18.4 |

| CFB-002 | > 50 | > 50 | > 50 |

| CFB-003 | 2.5 | 5.1 | 3.8 |

| CFB-004 | 8.9 | 12.3 | 9.5 |

| Doxorubicin | 0.8 | 1.1 | 0.9 |

B. Anti-Inflammatory Applications

-

Rationale: Serine proteases play a significant role in the inflammatory cascade. Inhibitors can modulate this response.[1]

-

Primary Assay: Cyclooxygenase (COX) Inhibition Assay

Protocol: COX-1/COX-2 Inhibition Assay (Fluorometric)

-

Enzyme Preparation: Prepare solutions of human recombinant COX-1 and COX-2 enzymes in a suitable buffer (e.g., Tris-HCl).

-

Compound Incubation: In a 96-well plate, add the test compounds, a vehicle control, and a positive control (e.g., Celecoxib for COX-2) to the wells. Add the COX-1 or COX-2 enzyme to the respective wells and incubate for 10 minutes at room temperature.

-

Reaction Initiation: Add a fluorometric substrate (e.g., ADHP) followed by arachidonic acid to initiate the reaction.

-

Data Acquisition: Immediately begin reading the fluorescence intensity (excitation/emission ~535/590 nm) every minute for 10-20 minutes.

-

Analysis: Calculate the rate of reaction (slope of the fluorescence curve). Determine the percent inhibition for each compound relative to the vehicle control and calculate the IC₅₀.

C. Antimicrobial Applications

-

Rationale: Benzamidine derivatives have shown direct antimicrobial activity against various pathogens, including those implicated in periodontal disease.[6][7]

-

Primary Assay: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Protocol: Broth Microdilution Assay

-

Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of each test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the bacterial inoculum to all wells containing the test compounds, as well as to a positive control well (no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the absorbance at 600 nm.

Phase 3: Lead Optimization and Mechanistic Insights

Compounds that show high potency and selectivity in primary screens ("hits") become the focus of this phase. The goal is to improve their properties and understand how they work.

-

Structure-Activity Relationship (SAR) Studies: Synthesize new analogs based on the initial hits to understand how chemical modifications affect activity. The chloro and fluoro groups on the this compound core are key handles for modification to probe interactions within the binding pocket of the target enzyme.

-

Mechanism of Action (MoA) Studies: For enzyme inhibitors, determine the mode of inhibition (e.g., competitive, non-competitive) using enzyme kinetic studies (e.g., Michaelis-Menten kinetics). This involves measuring reaction rates at varying substrate and inhibitor concentrations.

-

ADME Profiling: Evaluate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the lead compounds. In vitro assays for metabolic stability (using liver microsomes) and cell permeability (using Caco-2 cell monolayers) are crucial at this stage.

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions